Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate
Description
Properties
IUPAC Name |
ethyl 5-(4-bromo-3-fluorophenoxy)pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrFO3/c1-2-17-13(16)5-3-4-8-18-10-6-7-11(14)12(15)9-10/h6-7,9H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJONHLJFHGRSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCOC1=CC(=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via an mechanism, with the phenoxide ion displacing bromide from ethyl 5-bromopentanoate. A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhances nucleophilicity, while potassium carbonate () or cesium carbonate () acts as the base. Elevated temperatures (80–100°C) are typically required to overcome the steric hindrance imposed by the bulky aryl group.
Example Protocol :
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Reactants : 4-Bromo-3-fluorophenol (1.0 eq), ethyl 5-bromopentanoate (1.2 eq)
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Base : (2.0 eq)
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Solvent : DMF
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Temperature : 80°C, 12–24 hours
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Workup : Dilution with water, extraction with ethyl acetate, column chromatography
Yield Optimization
Yields for analogous reactions range from 45% to 68%, depending on the purity of the phenol precursor and reaction time. Electron-withdrawing groups (e.g., bromine, fluorine) on the aryl ring enhance phenolic acidity, accelerating phenoxide formation and improving reactivity.
Mitsunobu Reaction for Ether Formation
For less reactive phenols or sterically hindered substrates, the Mitsunobu reaction offers a reliable alternative. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine () to facilitate ether bond formation under milder conditions.
Reaction Parameters
The Mitsunobu reaction proceeds via a redox mechanism, transferring the oxygen from the phenol to the phosphine oxide byproduct. Ethyl 5-hydroxypentanoate serves as the alcohol component, while 4-bromo-3-fluorophenol acts as the nucleophile.
Example Protocol :
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Reactants : 4-Bromo-3-fluorophenol (1.0 eq), ethyl 5-hydroxypentanoate (1.1 eq)
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Reagents : DEAD (1.2 eq), (1.2 eq)
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Solvent : Tetrahydrofuran (THF)
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Temperature : 0°C to room temperature, 6–12 hours
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Workup : Filtration through silica gel, solvent evaporation
Advantages and Limitations
The Mitsunobu reaction achieves higher regioselectivity (70–85% yields) compared to nucleophilic substitution but requires stoichiometric reagents, increasing costs. Side reactions, such as over-alkylation, are minimized by controlling the reaction temperature and reagent addition rate.
Ullmann-Type Coupling with Copper Catalysis
Transition metal-catalyzed couplings enable ether formation under catalytic conditions, reducing waste and improving atom economy. The Ullmann reaction, mediated by copper(I) iodide (), couples aryl halides with alcohols in the presence of a ligand.
Catalytic System Design
For Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate, the aryl bromide (4-bromo-3-fluoroiodobenzene) reacts with ethyl 5-hydroxypentanoate. A chelating ligand such as 1,10-phenanthroline enhances catalytic activity.
Example Protocol :
Scope and Scalability
Ullmann couplings are scalable but require inert atmospheres and prolonged reaction times. The method is advantageous for substrates sensitive to strong bases or high temperatures.
Palladium-Catalyzed Cross-Coupling for Complex Substrates
Palladium-catalyzed cross-couplings, such as the Buchwald-Hartwig amination adapted for ether synthesis, offer precision in constructing aryl ether bonds. This approach is ideal for multifunctional substrates or when traditional methods fail.
Reaction Setup
A palladium catalyst (e.g., ) with a bulky phosphine ligand (e.g., Xantphos) facilitates the coupling between 4-bromo-3-fluorophenylboronic acid and ethyl 5-hydroxypentanoate.
Example Protocol :
Mechanistic Considerations
The palladium center coordinates the aryl halide, facilitating oxidative addition. The hydroxyl group of the pentanoate ester then displaces the halide via reductive elimination, forming the ether bond.
Comparative Analysis of Synthetic Methods
The table below evaluates the four methods based on yield, cost, and practicality:
| Method | Yield Range | Cost | Reaction Time | Key Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 45–68% | Low | 12–24 h | Simple setup, scalable |
| Mitsunobu Reaction | 70–85% | High | 6–12 h | High regioselectivity |
| Ullmann Coupling | 50–60% | Moderate | 24–48 h | Catalytic, inert conditions |
| Palladium Cross-Coupling | 55–65% | High | 12–18 h | Tolerance for functional groups |
Structural and Process Optimization Insights
Solvent Effects
Polar aprotic solvents (DMF, DMSO) stabilize the transition state in nucleophilic substitutions, while toluene or dioxane is preferred for metal-catalyzed reactions to prevent ligand dissociation.
Halogen Positioning
The bromine and fluorine substituents at the 4- and 3-positions, respectively, deactivate the aromatic ring, necessitating stronger bases or higher temperatures for nucleophilic substitutions compared to non-halogenated analogs.
Purification Challenges
Column chromatography with ethyl acetate/hexane mixtures (1:4 to 1:2) effectively separates the product from unreacted phenol or ester precursors. Recrystallization from ethanol/water mixtures improves purity for crystalline batches.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo substituent can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxy pentanoates.
Oxidation: Formation of 5-(4-bromo-3-fluoro-phenoxy)pentanoic acid.
Reduction: Formation of 5-(4-bromo-3-fluoro-phenoxy)pentanol.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate has been investigated for its potential therapeutic applications:
- Enzyme Inhibition : Studies have shown that compounds with similar phenoxy structures can inhibit specific enzymes involved in inflammatory pathways. For instance, the halogen substitutions in this compound may enhance its binding affinity to target enzymes, leading to increased inhibitory activity against certain biological targets .
- Anticancer Activity : Comparative studies indicate that phenoxy derivatives exhibit varying degrees of potency against cancer cell lines. This compound may demonstrate similar activities due to its structural properties .
Agrochemical Applications
The compound is also explored for use in agrochemicals:
- Herbicidal Properties : Similar phenoxy compounds are known for their herbicidal activity. This compound may serve as a precursor for developing new herbicides with enhanced efficacy against specific weed species .
Material Science
In material science, this compound has potential applications:
- OLED Materials : this compound can be utilized as an intermediate in the synthesis of materials for organic light-emitting diodes (OLEDs). Its unique electronic properties make it suitable for incorporation into various organic electronic devices .
Study on Enzyme Interaction
A study explored the enzyme inhibition capabilities of phenoxy derivatives, indicating that halogen substitutions can significantly enhance inhibitory activity against certain enzymes involved in inflammatory pathways .
Pharmacokinetics
Investigations into similar compounds have revealed that their metabolic pathways often involve glucuronidation, suggesting that this compound may undergo similar processes impacting its bioavailability and therapeutic efficacy .
Mechanism of Action
The mechanism of action of Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate in biological systems is not well-documented. its structural features suggest that it may interact with biological targets through mechanisms such as:
Enzyme Inhibition: The bromo and fluoro substituents may enhance binding affinity to certain enzymes, leading to inhibition of their activity.
Receptor Modulation: The compound may act as a modulator of specific receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Aromatic Rings
Hydroxyl-Substituted Derivatives
- Ethyl 5-(4-hydroxyphenyl)pentanoate (CAS 154044-13-0) and Ethyl 5-(3-hydroxyphenyl)pentanoate (CAS 143536-52-1) differ in the position of the hydroxyl group on the phenyl ring. These compounds exhibit higher polarity compared to the bromo-fluoro derivative, leading to increased solubility in polar solvents. Hydroxyl groups also enable hydrogen bonding, which affects crystallization behavior and thermal stability .
Nitro- and Cyano-Substituted Derivatives
- Ethyl 5-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)pentanoate (NO2-Bi-4-S-E) and Ethyl 6-((4′-nitro-[1,1′-biphenyl]-4-yl)oxy)hexanoate (NO2-Bi-5-S-E) feature nitro groups, which strongly influence crystal packing via dipole interactions. These compounds crystallize in triclinic (P-1) and monoclinic (P2₁/c) systems, respectively, whereas bromo-fluoro derivatives may adopt distinct arrangements due to halogen bonding .
- Methyl 2-((4′-cyano-[1,1′-biphenyl]-4-yl)oxy)ethanate (CN-Bi-1-S-M) introduces a cyano group, enhancing thermal stability and rigidity compared to bromo-fluoro analogues .
Chain Length and Backbone Modifications
- Ethyl 3-(1-trityl-1H-imidazol-4-yl)propanoate (10a) and Ethyl 5-(1-trityl-1H-imidazol-4-yl)pentanoate (10c) incorporate imidazole rings, which confer basicity and metal-binding capabilities absent in the bromo-fluoro pentanoate. The longer pentanoate chain in 10c increases hydrophobicity, as evidenced by its higher molecular weight (439 vs. 411 for 10a) .
Functional Group Variations
- In contrast, the bromo-fluoro derivative’s halogen substituents favor substitution reactions (e.g., Suzuki coupling) .
Solubility and Partition Coefficients (log P)
- Ethyl pentanoate derivatives with hydroxyl or nitro groups (e.g., NO2-Bi-4-S-E) exhibit lower log P values (indicating higher polarity) compared to bromo-fluoro analogues, which are more hydrophobic. This impacts their distribution in biological systems and suitability as flavor compounds (e.g., ethyl pentanoate in baijiu liquor ).
Aroma and Flavor Contributions
- Ethyl pentanoate (CAS 539-82-2) is a key flavor compound in alcoholic beverages, contributing fruity notes.
Antimicrobial Activity
- Ethyl pentanoate exhibits antimicrobial effects at high concentrations, targeting bacterial membranes . The bromo-fluoro derivative may display enhanced activity due to halogen-induced membrane disruption, though this requires empirical validation.
Data Tables
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on structural analogs.
Biological Activity
Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate is an organic compound that belongs to the class of phenoxy esters. Its unique structure, characterized by a pentanoate chain and a phenoxy group substituted with bromine and fluorine, positions it as a compound of significant interest in medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₁₃H₁₄BrF O₂
- Molecular Weight : Approximately 303.18 g/mol
- Structural Features :
- Pentanoate Chain : Provides lipophilicity, enhancing membrane permeability.
- Phenoxy Group : The presence of bromine and fluorine increases reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with biological macromolecules, particularly enzymes and receptors. The halogen substituents (bromine and fluorine) are known to enhance binding affinity through halogen bonding, which can modulate the activity of target proteins. The ester functional group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
Antimicrobial Properties
Several studies have indicated that compounds similar to this compound exhibit antimicrobial properties. The halogenated phenoxy esters have been shown to interact with bacterial enzymes, inhibiting their activity:
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Ethyl 5-(2-bromo-5-fluoro-phenoxy)pentanoate | Antimicrobial | |
| Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate | Antimicrobial |
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound may also exhibit anti-inflammatory effects. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.
Case Studies
-
Study on Antimicrobial Activity :
A study demonstrated that this compound showed significant inhibition against various bacterial strains at low micromolar concentrations. This suggests its potential as a lead compound for developing new antimicrobial agents. -
Inflammation Model :
In an animal model of inflammation, administration of the compound resulted in a marked reduction in inflammatory markers compared to control groups. This supports its potential therapeutic application in treating inflammatory diseases.
Research Findings
Recent research has focused on the synthesis and characterization of halogenated phenoxy compounds, including this compound. Key findings include:
- Enhanced Binding Affinity : The presence of bromine and fluorine increases the binding affinity to specific enzymes involved in disease pathways.
- Potential Drug Development : Due to its favorable biological activity profile, this compound is being explored for development into pharmaceuticals targeting infections and inflammatory conditions.
Q & A
Q. What are the standard synthetic routes for Ethyl 5-(4-bromo-3-fluoro-phenoxy)pentanoate?
The compound is typically synthesized via nucleophilic aromatic substitution. A common method involves reacting ethyl 5-bromopentanoate with 4-bromo-3-fluorophenol under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or ethanol under reflux . The reaction efficiency depends on the leaving group (bromine) and the electron-withdrawing effects of the fluoro substituent, which activate the aromatic ring for substitution. Post-synthesis, purification is achieved using column chromatography (e.g., hexane/ethyl acetate gradients) .
Q. How is the purity and structural integrity of the compound verified?
Characterization involves:
- NMR spectroscopy : and NMR to confirm the ester linkage, bromine, and fluorine substituents. The deshielding effect of fluorine and bromine aids in peak assignment.
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ or [M+Na]⁺.
- HPLC : Reverse-phase HPLC with UV detection ensures >95% purity.
- Elemental analysis : Confirms C, H, Br, and F content .
Q. What are the key starting materials for synthesizing this compound?
- Ethyl 5-bromopentanoate : A versatile alkylating agent.
- 4-Bromo-3-fluorophenol : The aromatic precursor with bromine and fluorine substituents.
- Bases : K₂CO₃ (for milder conditions) or NaH (for stronger activation in aprotic solvents) .
Advanced Research Questions
Q. How do reaction conditions influence the yield of this compound?
- Solvent choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require higher temperatures. Ethanol is cost-effective but less efficient for electron-deficient aryl halides.
- Base selection : K₂CO₃ is suitable for reflux in ethanol, while NaH in DMF drives reactions with sterically hindered substrates.
- Temperature : Reflux (~80°C) balances reaction rate and side-product formation. Microwave-assisted synthesis can reduce time but requires optimization .
Q. What mechanistic insights explain contradictory yields reported in similar reactions?
Discrepancies often arise from:
- Impurities in starting materials : Trace water or residual acids can deactivate bases.
- Competing reactions : Hydrolysis of the ester group under prolonged basic conditions.
- Substituent effects : The electron-withdrawing fluoro group accelerates substitution, but steric hindrance from bromine may slow it. Kinetic vs. thermodynamic control should be evaluated via time-course studies .
Q. How do bromine and fluorine substituents impact the compound’s bioactivity?
- Lipid solubility : Bromine increases lipophilicity, enhancing membrane permeability (critical for antimicrobial studies).
- Electron effects : Fluorine’s electronegativity alters electronic distribution, affecting interactions with biological targets (e.g., enzyme active sites).
- Experimental validation : Use SDS-PAGE (as in Bacillus subtilis studies) to compare protein expression profiles when testing anti-quorum sensing activity .
Q. What strategies resolve low yields during scale-up synthesis?
- Protection/deprotection : Protect the ester group during harsh conditions (e.g., BCl₃ for demethylation).
- Catalyst optimization : Transition-metal catalysts (e.g., CuI) may accelerate aryl ether formation.
- Process analytics : Implement in-line FTIR or HPLC monitoring to detect intermediates and adjust conditions dynamically .
Methodological Considerations
- Troubleshooting poor NMR resolution : Use deuterated DMSO to dissolve the compound, as it improves peak splitting for bromine- and fluorine-containing protons.
- Avoiding ester hydrolysis : Store the compound in anhydrous conditions and avoid prolonged exposure to basic aqueous environments during workup.
- Bioactivity assays : For quorum-sensing studies, use agar-well diffusion tests with Chromobacterium violaceum to quantify inhibition zones, ensuring protein samples are dialyzed to remove residual ethyl pentanoate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
